molecular formula C10H12ClF2NO B3003431 3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride CAS No. 2375259-27-9

3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride

Cat. No.: B3003431
CAS No.: 2375259-27-9
M. Wt: 235.66
InChI Key: ZPEQFOTZFJXJFW-UHFFFAOYSA-N
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Description

3-(3,4-Difluoro-5-methoxyphenyl)azetidine hydrochloride is a four-membered azetidine ring derivative substituted with a 3,4-difluoro-5-methoxyphenyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research. Azetidine’s strained ring system confers unique reactivity and conformational properties compared to larger heterocycles like piperidine or pyrrolidine. The compound’s fluorine and methoxy substituents likely influence electronic effects (e.g., electron withdrawal) and steric interactions, impacting its biological activity and physicochemical behavior .

Properties

IUPAC Name

3-(3,4-difluoro-5-methoxyphenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c1-14-9-3-6(7-4-13-5-7)2-8(11)10(9)12;/h2-3,7,13H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEQFOTZFJXJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2CNC2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The difluoro and methoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluoro-5-methoxyphenyl)azetidine;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms and a methoxy group can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylazetidine Derivatives

Key Compounds:
Compound Name Substituents on Phenyl Ring Azetidine Modification Molecular Formula Molecular Weight Potential Application
3-(3,4-Difluoro-5-methoxyphenyl)azetidine HCl 3,4-Difluoro-5-methoxy None C₁₀H₁₀F₂NO·HCl 249.65* Research (e.g., CNS agents)
3-Amino-3-(2,4-difluoro-3-methylphenyl)azetidine HCl (SY300838) 2,4-Difluoro-3-methyl 3-Amino C₁₀H₁₁F₂N₂·HCl 248.67 Neuropharmacology
3-(4-Chlorophenoxy)azetidine HCl 4-Chlorophenoxy None C₁₀H₁₃Cl₂NO₂ 274.12 Pesticide synthesis

Analysis :

  • Electronic Effects : The target compound’s 3,4-difluoro-5-methoxyphenyl group introduces electron-withdrawing fluorine atoms and an electron-donating methoxy group, creating a polarized aromatic system. This contrasts with SY300838’s 2,4-difluoro-3-methylphenyl group, which lacks methoxy substitution but includes a methyl group for steric bulk .
  • Applications: While SY300838 is explored in neuropharmacology, the chlorophenoxy derivative in is used in pesticide synthesis, highlighting divergent applications based on substituent chemistry .

Fluorinated Azetidine Derivatives

Key Compounds:
Compound Name Azetidine Modification Molecular Formula Molecular Weight Key Properties
3-Fluoroazetidine HCl 3-Fluoro C₃H₇FClN 135.55 High ring strain, reactivity
3,3-Difluoroazetidine HCl 3,3-Difluoro C₃H₆F₂ClN 153.54 Enhanced metabolic stability

Analysis :

  • Ring Strain vs. Stability : Fluorine substitution directly on the azetidine ring (e.g., 3-Fluoroazetidine HCl) increases ring strain and reactivity, whereas the target compound’s fluorine atoms on the phenyl ring minimize strain while retaining electronic effects.
  • Pharmacokinetics: Fluorine on the azetidine ring (as in 3,3-Difluoroazetidine HCl) may improve metabolic stability, a feature less pronounced in the target compound due to phenyl substitution .

Amino-Functionalized Azetidines

Key Compounds:
Compound Name Azetidine Modification Molecular Formula Molecular Weight Notes
(3-Methylazetidin-3-yl)methanamine dihydrochloride 3-Methyl, amine chain C₅H₁₄Cl₂N₂ 191.09 Increased lipophilicity
3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]azetidine HCl (SY300840) 3-Amino, trifluoromethylphenyl C₁₀H₉F₄N₂·HCl 284.65 Enhanced target selectivity

Analysis :

  • Trifluoromethyl Effects : SY300840’s trifluoromethyl group introduces strong electron withdrawal and hydrophobicity, differing from the target’s methoxy group, which may favor hydrogen bonding .

Biological Activity

3-(3,4-Difluoro-5-methoxyphenyl)azetidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring structure substituted with a difluoromethoxyphenyl group. This structural configuration is thought to influence its biological interactions and pharmacological properties.

The precise mechanism of action for 3-(3,4-Difluoro-5-methoxyphenyl)azetidine hydrochloride is still under investigation. However, related compounds have shown potential in inhibiting key biological pathways involved in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that azetidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 3-(3,4-Difluoro-5-methoxyphenyl)azetidine have been evaluated for their effects on various cancer cell lines:

Compound Cell Line IC50 (µM) Effect
3-(3,4-Difluoro-5-methoxyphenyl)azetidineMCF-7 (Breast Cancer)0.075Induces apoptosis
3-(3,4-Difluoro-5-methoxyphenyl)azetidineHs578T (Triple-negative)0.033Significant antiproliferative activity
3-(3,4-Difluoro-5-methoxyphenyl)azetidineMDA-MB-231 (Breast Cancer)0.620Moderate activity

These findings suggest that the compound may act as a potent inhibitor of cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, initial screenings have suggested that 3-(3,4-Difluoro-5-methoxyphenyl)azetidine hydrochloride may possess antimicrobial activity. The compound's structural characteristics could enhance its interaction with bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies

  • Study on Anticancer Efficacy : A study published in MDPI evaluated the effects of various azetidine derivatives on human breast cancer cell lines. The results showed that compounds with similar structural motifs to 3-(3,4-Difluoro-5-methoxyphenyl)azetidine exhibited IC50 values in the nanomolar range, indicating high potency against cancer cells while maintaining low toxicity in non-cancerous cells .
  • Stability Studies : Stability assessments conducted under various pH conditions revealed that related azetidine derivatives maintained significant stability at physiological pH levels (pH 7.4), which is crucial for their potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 3-(3,4-Difluoro-5-methoxyphenyl)azetidine hydrochloride, and how can researchers optimize reaction yields?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including aryl halide functionalization, azetidine ring formation, and subsequent hydrochloride salt preparation. For example, analogous compounds often use chlorination steps (e.g., phosphorus pentachloride for introducing reactive intermediates) and cyclization under alkaline conditions . Yield optimization may involve Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Strict adherence to PPE (gloves, goggles, lab coats) is mandatory due to potential skin/eye irritation and respiratory hazards. Work should be conducted in fume hoods or gloveboxes if volatile/toxic byproducts are anticipated. Waste must be segregated into halogenated organic containers and processed by certified facilities to avoid environmental contamination . Pre-experiment risk assessments should include reviewing Safety Data Sheets (SDS) for analogous compounds, as specific toxicity data may be limited .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Characterization relies on combined spectroscopic and chromatographic techniques:
  • NMR : Analyze 1H^{1}\text{H} and 19F^{19}\text{F} spectra for aromatic proton environments and fluorine coupling patterns.
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks ([M+H]+^+ or [M-Cl]+^+).
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry, though this requires high-purity samples .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(3,4-Difluoro-5-methoxyphenyl)azetidine hydrochloride in novel reactions?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model reaction pathways, transition states, and intermediates. For instance, reaction path search algorithms (e.g., IRC calculations) can identify plausible mechanisms for nucleophilic substitution at the azetidine ring or methoxy group deprotection. Machine learning tools may further refine predictions by correlating experimental data (e.g., reaction yields) with computational descriptors like Fukui indices or electrostatic potentials .

Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?

  • Methodological Answer : Contradictions often arise from impurities (e.g., unreacted precursors, stereoisomers) or solvent effects. Steps include:
  • Repetition under controlled conditions : Standardize solvents, temperatures, and reaction times.
  • Advanced purification : Use preparative HPLC or recrystallization to isolate pure fractions.
  • Cross-validation : Compare 13C^{13}\text{C} NMR and IR spectra with computational simulations (e.g., Gaussian software) .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Focus on modifying the azetidine ring (e.g., introducing substituents) or the difluoromethoxy phenyl group. Use retrosynthetic analysis to plan feasible routes, such as:
  • Azetidine ring functionalization : Introduce alkyl/aryl groups via SN2 reactions.
  • Electrophilic aromatic substitution : Add halogens or nitro groups to the phenyl ring for diversification.
  • High-throughput screening : Test derivatives against biological targets (e.g., kinase assays) to prioritize candidates .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.
  • Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light.
  • HPLC tracking : Quantify degradation products over time. Stabilizers like antioxidants or inert atmospheres (argon) may be tested for long-term storage .

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